Cladrin-7-O-glucoside
Description
Contextualization within Flavonoid and Isoflavonoid (B1168493) Chemistry
Cladrin-7-O-glucoside belongs to the broad class of secondary metabolites known as flavonoids. cymitquimica.comcymitquimica.com Flavonoids are a diverse group of polyphenolic compounds found in plants, contributing to their color, and protecting them from stressors like UV radiation and pathogens. cymitquimica.com The fundamental structure of a flavonoid consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration.
More specifically, this compound is classified as an isoflavonoid. ebi.ac.uk Isoflavonoids are a subclass of flavonoids where the B-ring is attached to the C3 position of the C-ring, as opposed to the C2 position in other flavonoids. ebi.ac.uk This structural difference is significant and imparts distinct chemical and biological properties to isoflavonoids.
The "-7-O-glucoside" part of its name indicates that a glucose molecule is attached to the core isoflavonoid structure (the aglycone, in this case, cladrin) at the 7th carbon position through an O-glycosidic bond. researchgate.netnih.gov Glycosylation, the attachment of sugar moieties, is a common modification of flavonoids in nature, which can affect their solubility, stability, and biological activity. mdpi.com
Significance in Natural Product Discovery and Investigation
The study of natural products like this compound is a cornerstone of drug discovery and development. nih.govmdpi.com Historically, natural products have been a prolific source of new therapeutic agents. researchgate.net The investigation of these compounds helps in identifying novel chemical scaffolds with potential medicinal applications. nih.govrsc.org
The exploration of phytochemicals from various plant sources is a crucial aspect of this discovery process. dergipark.org.tr Techniques such as chromatography and spectroscopy are employed to isolate and identify individual compounds from complex plant extracts. nih.gov The presence of compounds like this compound in a plant extract can prompt further investigation into the plant's potential bioactivities. Research into flavonoid glycosides, including those at the 7-O position, is driven by their diverse biological activities. mdpi.com
Overview of Natural Occurrence and Botanical Sources
This compound has been identified in a limited number of plant species, suggesting a specific biosynthetic pathway. One of the notable sources of this compound is Butea frondosa, a plant that has been studied for its phytochemical constituents. researchgate.net It has also been reported in other organisms, highlighting the need for broader screening of natural sources to understand its distribution. nih.gov
The compound is often found alongside other related flavonoids and isoflavonoids. For instance, in Butea frondosa, it co-occurs with compounds like formononetin (B1673546) 7-O-β-D-glucoside and afrormosin (B1664409) 7-O-β-D-glucoside. researchgate.net The specific accumulation of these compounds can be influenced by various factors, including the plant's genetics, developmental stage, and environmental conditions.
The isolation of this compound and other flavonoid glycosides often involves the extraction from plant materials followed by chromatographic separation. nih.gov The structural elucidation is then typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Properties
CAS No. |
68862-12-4 |
|---|---|
Molecular Formula |
C23H24O10 |
Molecular Weight |
460.43 |
Synonyms |
3-(3,4-Dimethoxyphenyl)-7-(β-D-glucopyranosyloxy)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Cladrin 7 O Glucoside
Plant Material Acquisition and Preparation for Extraction
Cladrin-7-O-glucoside is an isoflavonoid (B1168493) primarily associated with plants from the Cladrastis genus, commonly known as yellowwoods. umn.eduwikipedia.org Species such as the American yellowwood (Cladrastis kentukea) and the Japanese yellowwood (Cladrastis platycarpa) are potential sources. missouribotanicalgarden.orgncsu.edu The heartwood of these trees is noted for its characteristic yellow color, which is indicative of the presence of phenolic compounds like isoflavones. missouribotanicalgarden.org
For phytochemical analysis, specific parts of the plant, such as the heartwood, bark, or leaves, are collected. The initial and crucial step in preparing the material for extraction involves drying it to remove moisture, which prevents enzymatic degradation of the target compounds and facilitates efficient grinding. The plant material is typically air-dried in the shade or oven-dried at a controlled temperature (e.g., 40-50°C) to preserve the integrity of thermolabile glycosides.
Once dried, the material is mechanically ground into a fine powder. This process significantly increases the surface area available for solvent contact, thereby enhancing the efficiency of the subsequent extraction process. The powdered material is then stored in airtight containers in a cool, dark place to await extraction.
Extraction Methodologies from Biological Matrices
The extraction of this compound from the prepared plant matrix is a critical step that aims to selectively and efficiently draw out the target compound into a solvent. Both conventional and modern techniques are employed for this purpose.
Conventional solvent extraction remains a widely used and effective method for isolating isoflavonoids from plant materials. researchgate.net The choice of solvent is paramount and is based on the polarity of the target molecule. For isoflavone (B191592) glycosides like this compound, polar solvents are most effective.
Commonly used methods include:
Maceration: This simple technique involves soaking the powdered plant material in a selected solvent (e.g., methanol (B129727), ethanol (B145695), or aqueous mixtures thereof) for an extended period with occasional agitation.
Soxhlet Extraction: This continuous extraction method uses a smaller volume of solvent that is repeatedly cycled through the plant material, allowing for a thorough extraction. It is particularly effective but may expose the compound to heat for prolonged periods.
Reflux Extraction: The plant material is boiled with the solvent, and the solvent vapors are condensed and returned to the flask. This method uses heat to increase extraction efficiency.
Aqueous methanol or ethanol are frequently the solvents of choice due to their ability to effectively solubilize flavonoid glycosides. researchgate.netnih.gov After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract.
Table 1: Comparison of Conventional Solvent-Based Extraction Methods
| Method | Principle | Solvents Commonly Used | Advantages | Disadvantages |
|---|---|---|---|---|
| Maceration | Soaking of plant material in a solvent at room temperature. | Methanol, Ethanol, Water, Acetone | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |
| Soxhlet | Continuous extraction with a cycling distilled solvent. | Methanol, Ethanol, Hexane | High extraction efficiency, requires less solvent. | Potential for thermal degradation of compounds. |
| Reflux | Boiling the solvent with the plant material and condensing the vapors. | Methanol, Ethanol, Water | Faster than maceration, increased efficiency due to heat. | Not suitable for heat-sensitive compounds. |
To overcome the limitations of conventional methods, several advanced techniques have been developed. These modern approaches often offer higher efficiency, reduced extraction time, and lower solvent consumption. researchgate.net
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the cell walls of the plant material disrupts them, enhancing solvent penetration and mass transfer. UAE has been successfully optimized for the extraction of flavonoid glycosides like apigenin-7-O-glucoside from Chrysanthemum morifolium. mdpi.com Optimal conditions often involve adjusting the solid/liquid ratio, extraction time, temperature, and ultrasound power. mdpi.com
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure, thereby releasing the phytochemicals into the solvent.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method employs solvents at elevated temperatures and pressures. These conditions increase the solubility and diffusion rate of the analytes while maintaining the solvent in a liquid state, leading to rapid and efficient extractions.
These advanced methods represent greener and more efficient alternatives for obtaining crude extracts rich in this compound. researchgate.net
Chromatographic Separation and Purification Strategies
The crude extract obtained from the plant material is a complex mixture of numerous compounds. Therefore, a multi-step purification process using various chromatographic techniques is necessary to isolate this compound in a pure form.
Preparative HPLC is a high-resolution technique used in the final stages of purification to isolate a specific compound with high purity. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.
For the purification of isoflavone glycosides, reversed-phase columns (e.g., C18 or Phenyl) are commonly employed. The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The separation is achieved by running a gradient, where the proportion of the organic solvent is gradually increased, or by using an isocratic elution with a fixed solvent composition. The fractions containing the target compound are collected as they elute from the column, and the solvent is subsequently evaporated to yield the pure compound. This technique has been effectively used to purify compounds like apigenin-7-O-glucoside. mdpi.com
Table 2: Typical Parameters for Preparative HPLC Purification of Flavonoid Glycosides
| Parameter | Description | Typical Value/Type |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase, often octadecylsilane (B103800) (C18) bonded to silica. | C18, 250 x 20 mm, 5 µm |
| Mobile Phase A | Aqueous solvent, often with a pH modifier. | Water with 0.1% Formic Acid |
| Mobile Phase B | Organic solvent. | Acetonitrile or Methanol |
| Elution Mode | Isocratic (constant solvent composition) or Gradient (varying composition). | Gradient |
| Flow Rate | The speed at which the mobile phase passes through the column. | 5-20 mL/min |
| Detection | UV detector set at the maximum absorbance wavelength (λmax) of the compound. | UV at ~260 nm or ~340 nm |
Before the final purification by preparative HPLC, the crude extract is typically subjected to one or more stages of low- to medium-pressure column chromatography for preliminary fractionation. This step helps to remove major impurities and group compounds based on their polarity, reducing the complexity of the mixture for the final high-resolution separation.
Commonly used stationary phases include:
Silica Gel: A polar adsorbent used in normal-phase chromatography to separate compounds based on their polarity.
Polyamide: Particularly effective for separating phenolic compounds like flavonoids through hydrogen bonding interactions.
Macroporous Resins (e.g., HP-20): Used to enrich the flavonoid fraction from the crude extract. nih.gov
Sephadex LH-20: A size-exclusion gel that separates molecules based on their size, often used with alcoholic mobile phases for flavonoid purification.
Another powerful technique is High-Speed Counter-Current Chromatography (HSCCC) . This is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thus eliminating issues of irreversible adsorption of the sample. It has proven to be highly efficient for the preparative separation of flavonoid glycosides from plant extracts.
By employing a combination of these extraction and chromatographic techniques, this compound can be successfully isolated from its natural sources in high purity, enabling further scientific investigation.
Spectroscopic and Spectrometric Analysis for Structural Characterization
The definitive structure of this compound would be established through a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling. Key signals would include those for the aromatic protons on the isoflavone core, methoxy (B1213986) group protons, and the protons of the glucose moiety, including the characteristic anomeric proton signal. The ¹³C NMR spectrum would show the number of chemically distinct carbon atoms, distinguishing between aromatic, olefinic, methoxy, and glycosidic carbons.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity within the molecule. COSY would identify proton-proton couplings, helping to piece together fragments of the structure. HSQC would correlate directly bonded proton and carbon atoms. HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the placement of the methoxy groups on the isoflavone skeleton and, most importantly, pinpointing the attachment of the glucose unit to the 7-position of the cladrin aglycone.
Without access to published experimental spectra, a data table for NMR shifts and coupling constants for this compound cannot be generated.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.
HR-MS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the molecular formula (e.g., C₂₃H₂₄O₁₀ for this compound), distinguishing it from other compounds with the same nominal mass.
Specific m/z values from HR-MS analysis for this compound are not available in the reviewed literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
These spectroscopic techniques provide information about the functional groups present in the molecule and its electronic properties.
IR Spectroscopy: The IR spectrum would display absorption bands corresponding to the various functional groups. Expected absorptions would include those for hydroxyl (-OH) groups from the glucose unit, aromatic C-H stretching, C=C stretching from the aromatic rings, a C=O (carbonyl) stretching from the pyranone ring of the isoflavone, and C-O stretching from the ether and glycosidic linkages.
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol, reveals information about the conjugated system of the isoflavone core. Flavonoids and isoflavonoids typically show two major absorption bands, often referred to as Band I and Band II. The exact position of these absorption maxima (λmax) can be indicative of the oxygenation pattern on the aromatic rings. The addition of shift reagents can further help to deduce the positions of free hydroxyl groups, though in this case, the 7-position is glycosylated.
While general spectral characteristics for isoflavone glycosides are known, specific absorption maxima for this compound have not been found in published reports.
Advanced Spectroscopic and Diffraction Techniques for Conformational Analysis
For a complete understanding of the molecule's three-dimensional shape, more advanced techniques could be employed.
X-ray Crystallography: If a suitable single crystal of the compound could be obtained, X-ray diffraction analysis would provide the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.
Circular Dichroism (CD) Spectroscopy: This technique could be used to investigate the stereochemistry of the molecule, particularly the chiral centers in the glucose unit.
No studies utilizing these advanced techniques for the conformational analysis of this compound were identified during the literature search.
Pre Clinical Investigations of Biological Activities and Molecular Mechanisms of Cladrin 7 O Glucoside
Modulation of Cellular Proliferation and Apoptosis Pathways
Analysis of Cell Cycle Regulation (In Vitro Models)
Studies on various cancer cell lines have demonstrated that certain flavonoid compounds can influence cell cycle progression, a fundamental process in cell proliferation. medsci.orgnih.gov The cell cycle is a series of events that leads to cell division and replication. praxilabs.com It is typically divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). researchgate.net Regulation of this cycle is critical, and its disruption can lead to uncontrolled cell growth, a hallmark of cancer. medsci.orgresearchgate.net
Some natural compounds have been shown to induce cell cycle arrest at specific checkpoints, thereby inhibiting the proliferation of cancer cells. medsci.orgmdpi.comnih.gov For instance, the compound Iridin has been observed to cause G2/M phase cell cycle arrest in AGS gastric cancer cells. mdpi.com This arrest is associated with the downregulation of key regulatory proteins such as Cyclin B1, CDK1, and Cdc25C. mdpi.com Similarly, another natural product, CKBM, was found to induce G2/M arrest in AGS cells, which was linked to enhanced expression of p21, p53, and 14-3-3σ proteins. medsci.org The G2/M checkpoint is a critical control point that ensures cells are ready for mitosis. medsci.orgnih.gov
Table 1: Effects of Selected Flavonoids on Cell Cycle Regulation in Cancer Cells This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Cell Line | Effect | Associated Molecular Changes | Reference |
|---|---|---|---|---|
| Iridin | AGS (Gastric Cancer) | G2/M Phase Arrest | Downregulation of Cyclin B1, CDK1, Cdc25C | mdpi.com |
| CKBM | AGS (Gastric Cancer) | G2/M Phase Arrest | Upregulation of p21, p53, 14-3-3σ | medsci.org |
| Genistein (B1671435) | T24 (Bladder Cancer) | G2/M Phase Arrest | Downregulation of Cyclin A, Cyclin B1; Upregulation of p21 | nih.gov |
| Luteolin-7-O-glucoside | HepG2 (Liver Cancer) | G2/M Phase Arrest | - | researchgate.net |
Pathways Involved in Programmed Cell Death Induction (In Vitro Models)
Programmed cell death, or apoptosis, is a crucial process for removing unwanted or damaged cells from the body. mdpi.comnih.gov It is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. mdpi.comnih.gov Many natural compounds have been investigated for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy. mdpi.comnih.gov
The induction of apoptosis often involves the activation of a cascade of enzymes called caspases. nih.govnih.gov For example, genistein has been shown to induce apoptosis in bladder cancer cells through the activation of caspases, leading to the degradation of PARP (poly ADP-ribose polymerase). nih.gov This process was also associated with mitochondrial dysfunction, including a decrease in the Bcl-2/Bax expression ratio and the release of cytochrome c. nih.gov
In some cases, apoptosis can be induced through pathways that are independent of caspases. researchgate.net Luteolin-7-O-glucoside, for instance, has been found to induce apoptosis in HepG2 liver cancer cells via a caspase-independent pathway. researchgate.net The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.net The extrinsic pathway is activated by the binding of ligands to death receptors on the cell surface, while the intrinsic pathway is triggered by intracellular stress signals. researchgate.net
Table 2: Apoptotic Effects of Selected Compounds on Cancer Cells This table is interactive. Users can sort columns by clicking on the headers.
| Compound | Cell Line | Key Apoptotic Events | Pathway | Reference |
|---|---|---|---|---|
| Genistein | T24 (Bladder Cancer) | Caspase activation, PARP cleavage, mitochondrial dysfunction | Caspase-dependent | nih.gov |
| Luteolin-7-O-glucoside | HepG2 (Liver Cancer) | - | Caspase-independent | researchgate.net |
| Iridin | AGS (Gastric Cancer) | Cleaved Caspase-3 and PARP expression | Extrinsic (Fas-mediated) | mdpi.com |
| Naringenin-7-O-glucoside | MDA-MB-231 (Breast Cancer) | DNA fragmentation | - | nih.gov |
| Calycosin-7-O-glucoside (with Cisplatin) | SK-OV-3 (Ovarian Cancer) | Increased apoptosis rate and caspase-3 activity | p53 pathway | nih.gov |
Mechanistic Investigations of Osteogenic and Anti-resorptive Potentials
Effects on Osteoblast Differentiation and Mineralization (In Vitro Models)
Osteoblasts are bone-forming cells that play a critical role in bone remodeling. nih.gov Their differentiation from mesenchymal stem cells and subsequent mineralization of the extracellular matrix are essential for maintaining bone health. nih.govwustl.edu Several in vitro studies have investigated the effects of various compounds on these processes. researchgate.netresearchgate.net
A key marker of osteoblast differentiation is the activity of alkaline phosphatase (ALP), an enzyme involved in the mineralization process. airg-suisse.orgnih.govresearchgate.net For example, Calycosin-7-O-β-d-glucopyranoside (CG) has been shown to increase ALP activity in ST2 cells, a model for osteoblast differentiation. researchgate.netnih.gov This compound also enhanced the expression of osteocalcin, another important marker of mature osteoblasts, and promoted the formation of mineralized nodules, as indicated by Alizarin Red S staining. researchgate.netnih.govnih.gov
The differentiation of osteoblasts is a complex process regulated by various signaling pathways. researchgate.netnih.gov Research has shown that compounds like Calycosin-7-O-β-d-glucopyranoside can stimulate osteoblast differentiation by modulating these pathways. researchgate.netresearchgate.net
Table 3: In Vitro Effects of Calycosin-7-O-β-d-glucopyranoside (CG) on Osteoblast Differentiation This table is interactive. Users can sort columns by clicking on the headers.
| Cell Model | Parameter Measured | Effect of CG Treatment | Reference |
|---|---|---|---|
| ST2 cells | Alkaline Phosphatase (ALP) Activity | Increased | researchgate.netnih.gov |
| ST2 cells | Osteocalcin (Ocal) mRNA Expression | Increased | researchgate.netnih.gov |
| ST2 cells | Mineralization (Alizarin Red S Staining) | Increased | researchgate.netnih.gov |
| Human Mesenchymal Stem Cells (MSCs) | Cell Migration | Enhanced | nih.gov |
| Human Mesenchymal Stem Cells (MSCs) | ALP Expression and Activity | Increased | nih.gov |
| Human Mesenchymal Stem Cells (MSCs) | Mineralized Nodule Formation | Increased | nih.gov |
Regulation of Bone Formation and Remodeling (In Vivo Animal Models)
To investigate the effects of compounds on bone health in a living organism, researchers often use in vivo animal models, such as ovariectomized (OVX) rodents. nih.govnih.govresearchgate.net Ovariectomy induces a state of estrogen deficiency, leading to bone loss and mimicking postmenopausal osteoporosis. nih.govmdpi.com
Studies using osteopenic rats have shown that cladrin, a methoxylated isoflavone (B191592), can have positive effects on bone. researchgate.net Treatment with cladrin improved the trabecular microarchitecture, increased the compressive strength of lumbar vertebrae, and enhanced the bone formation rate. researchgate.net These effects were associated with an increase in serum levels of procollagen (B1174764) type I N-terminal propeptide (PINP), a marker of bone formation, and a decrease in urinary levels of C-terminal telopeptide of collagen (CTx), a marker of bone resorption. mdpi.comresearchgate.net
Furthermore, cladrin treatment was found to increase the expression of osteogenic genes in the bones of these animals. researchgate.net Importantly, the positive skeletal effects of cladrin were maintained for a period even after the treatment was discontinued. researchgate.net In another study, cladrin was shown to alleviate the detrimental effects of dexamethasone, a glucocorticoid known to cause osteoporosis, on osteoblasts and bone in mice. nih.gov
Table 4: In Vivo Effects of Cladrin in Osteopenic Rat Models This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Effect of Cladrin Treatment | Reference |
|---|---|---|
| Trabecular Microarchitecture | Improved | researchgate.net |
| Lumbar Vertebral Compressive Strength | Increased | researchgate.net |
| Bone Formation Rate (BFR) | Increased | researchgate.net |
| Cortical Thickness | Increased | researchgate.net |
| Serum PINP Levels (Bone Formation Marker) | Increased | researchgate.net |
| Urinary CTx Levels (Bone Resorption Marker) | Reduced | researchgate.net |
| Expression of Osteogenic Genes in Bones | Increased | researchgate.net |
| Expression of Osteoclastogenic Genes in Bones | Reduced | researchgate.net |
Molecular Targets and Signaling Cascades in Bone Cells (e.g., BMP, Wnt, AKT pathways)
The formation and maintenance of bone are tightly regulated by a complex network of signaling pathways. mdpi.comfrontiersin.org Among the most important are the Bone Morphogenetic Protein (BMP), Wingless-related integration site (Wnt), and AKT signaling pathways. nih.govmdpi.comfrontiersin.org
The BMP signaling pathway is a major cascade that promotes bone formation. nih.govmedcraveonline.com BMPs bind to receptors on the cell surface, leading to the phosphorylation of Smad proteins (Smad1/5/8), which then translocate to the nucleus to regulate the expression of target genes, including the key osteogenic transcription factor Runx2. nih.govgenome.jpmdpi.com The Wnt signaling pathway is also crucial for bone development and osteoblast differentiation. nih.govwikipedia.orgfrontiersin.orgmdpi.com Activation of the canonical Wnt pathway leads to the accumulation of β-catenin, which then enters the nucleus and co-activates the transcription of genes involved in bone formation. nih.govfrontiersin.org The PI3K/AKT pathway is another important signaling cascade that controls cell survival, growth, and proliferation in osteoblasts. frontiersin.orgnih.gov
Studies have shown that compounds like Calycosin-7-O-β-d-glucopyranoside (CG) can promote osteoblast differentiation by modulating these pathways. nih.govnih.gov CG treatment has been found to increase the expression of BMP-2, phosphorylated Smad1/5/8, and β-catenin. nih.govnih.gov Furthermore, the osteogenic effects of CG can be blocked by inhibitors of the BMP and Wnt pathways, such as Noggin and DKK-1, respectively, confirming the involvement of these signaling cascades. nih.govnih.gov In human mesenchymal stem cells, Calycosin-7-O-β-glucoside has been shown to stimulate the BMP2, Wnt3a, and AKT signaling pathways to promote osteogenesis. nih.gov
Table 5: Molecular Targets of Calycosin-7-O-β-d-glucopyranoside (CG) in Bone Cells This table is interactive. Users can sort columns by clicking on the headers.
| Signaling Pathway | Key Molecules Affected by CG | Effect | Reference |
|---|---|---|---|
| BMP Pathway | BMP-2 | Upregulated | nih.govnih.gov |
| BMP Pathway | p-Smad 1/5/8 | Increased | nih.govnih.gov |
| Wnt Pathway | β-catenin | Increased | nih.govnih.gov |
| Osteogenic Transcription Factor | Runx2 | Increased | nih.gov |
| AKT Pathway | Phospho-AKT | Increased | nih.gov |
Antioxidant and Anti-inflammatory Mechanisms
As an isoflavone glycoside, Cladrin-7-O-glucoside is anticipated to possess antioxidant and anti-inflammatory properties, which are characteristic of this class of polyphenolic compounds. smolecule.comcymitquimica.com The glycosidic bond at the 7-position can influence the compound's solubility and bioavailability, which in turn affects its biological activity. ontosight.ai
Direct studies detailing the specific ROS scavenging pathways of this compound are not extensively documented. However, isoflavone 7-O-glucosides are generally recognized for their antioxidant activity, which involves scavenging free radicals to mitigate oxidative stress. smolecule.comontosight.ai This activity is a key mechanism in potentially reducing the risk of chronic conditions linked to oxidative damage. smolecule.com The general structure of isoflavones allows them to donate a hydrogen atom, which neutralizes free radicals and inhibits lipid peroxidation chain reactions. mdpi.com For related flavonoid glucosides, antioxidant capacity has been quantified using standard assays like the DPPH radical scavenging assay. caymanchem.com
The potential for this compound to modulate inflammatory responses is suggested by research on similar compounds. Isoflavone glucosides may inhibit inflammatory pathways, which contributes to their protective effects against various inflammatory diseases. smolecule.com For instance, studies on other flavonoid glucosides, such as Luteolin-7-O-glucoside, have demonstrated an ability to inhibit the STAT3 pathway and suppress the transcription of pro-inflammatory cytokines like IL-1β and IL-6. nih.govmdpi.com The STAT3 signaling pathway is a critical regulator of inflammation, and its inhibition is a significant mechanism for anti-inflammatory action. nih.govmdpi.com Research on the isoflavone tectoridin (B1682737) shows it can ameliorate inflammation by inhibiting pathways like PI3K/AKT and MAPK. doi.org While these findings point to potential mechanisms, specific studies confirming that this compound modulates cytokine production or the STAT3 pathway are needed.
Table 1: Effects of Related Flavonoid Glucosides on Inflammatory Markers This table presents findings from related compounds to illustrate common research outcomes, not direct data for this compound.
| Compound | Cell Line | Effect | Signaling Pathway Implicated | Source |
|---|---|---|---|---|
| Luteolin-7-O-glucoside | HUVEC | Inhibition of ROS production, repression of inflammatory cytokines. | STAT3 | nih.govmdpi.com |
| Kaempferol 7-O-glucoside | RAW 264.7 Macrophages | Inhibition of LPS-induced IL-1β, IL-6, and TNF-α production. | NF-κB, AP-1, JAK-STAT | caymanchem.com |
| Tectoridin (isoflavone glucoside) | RAW264.7 Cells | Inhibition of NO, TNF-α, IL-6, and IL-1β production. | MAPK, TLR4/NLRP3/NF-κB | doi.org |
Enzyme Activity Modulation
There is a lack of specific data on the interaction of this compound with key metabolic enzymes. However, plant-derived glycosides, as a broad category, have been studied for their inhibitory effects on enzymes like α-glucosidase, which is relevant for managing postprandial hyperglycemia. nih.govipb.ac.id Studies on the aglycone, cladrin, have shown it can modulate enzymes involved in cellular signaling, but not necessarily core metabolic enzymes. nih.gov For example, cladrin was found to stimulate osteoblast proliferation and differentiation through the MEK-Erk pathway, while the related compound formononetin (B1673546) utilized the p38 MAPK pathway. nih.gov
Information regarding the direct interaction of this compound with specific hydrolases and kinases is limited. Kinases are crucial components of signaling pathways, and as noted, the aglycone cladrin influences the MEK-Erk kinase pathway in osteoblasts. nih.gov Glycoside hydrolase inhibitors are an area of active research, with many plant extracts showing potent activity. nih.gov A study on soybean identified this compound in metabolomic analyses related to salt stress but did not detail specific enzyme interactions. nih.gov Another study noted that cladrin was a poor substrate for certain enzymes compared to other isoflavone glucosides. researchgate.net The potential for this compound to inhibit or activate hydrolases and kinases remains an area for future investigation.
Table 2: Enzyme and Pathway Modulation by Cladrin (Aglycone) and Related Isoflavones This table presents findings from the aglycone Cladrin and a related isoflavone, not direct data for this compound.
| Compound | Cell Type | Effect | Pathway/Enzyme Class | Source |
|---|---|---|---|---|
| Cladrin | Osteoblast | Stimulation of proliferation and differentiation. | Kinase (MEK-Erk) | nih.gov |
| Formononetin | Osteoblast | Stimulation of differentiation. | Kinase (p38 MAPK) | nih.gov |
| Cladrin | Osteoblast | Induction of autophagy. | Kinase (AMPK/mTOR) | researchgate.net |
Neuroprotective Properties and Cellular Stress Response Pathways (In Vitro and Animal Models)
Direct experimental studies evaluating the neuroprotective properties of this compound are not currently available. However, related isoflavone glucosides and other flavonoids are widely investigated for their potential benefits to the central nervous system. selleckchem.com For example, Luteolin-7-O-glucoside has been shown to protect human neuroblastoma cells (SH-SY5Y) from 6-hydroxydopamine-induced damage by preventing mitochondrial membrane depolarization and reducing caspase-3 activity. nih.govekb.eg Other polyphenols have demonstrated neuroprotective functions by inhibiting neuroinflammation and oxidative stress. mdpi.commdpi.com The aglycone, cladrin, has been shown to induce autophagy in osteoblasts under dexamethasone-induced stress via the AMPK/mTOR signaling pathway, a key cellular stress response. researchgate.net While this indicates a role in managing cellular stress, its relevance to neuroprotection is yet to be determined. The potential for this compound to cross the blood-brain barrier and exert neuroprotective effects remains a topic for future research.
Protection Against Oxidative Stress-Induced Cellular Damage
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to cellular damage and the pathogenesis of various diseases. While direct studies on this compound's protective effects against oxidative stress-induced cellular damage are not extensively documented, research on analogous isoflavone glucosides provides some insights. For instance, compounds like Luteolin-7-O-glucoside have been shown to bolster the antioxidative potential of cells by modulating specific signaling pathways. nih.gov Studies on Luteolin-7-O-glucoside have demonstrated its ability to induce heme oxygenase-1 (HO-1), a crucial enzyme with antioxidant properties, through the activation of the Nrf2/MAPK signaling cascade in cellular models. nih.gov
Similarly, Calycosin-7-O-glucoside has been investigated for its capacity to mitigate oxidative stress and subsequent neuronal apoptosis in in-vitro models of ischemia-reperfusion injury. nih.govnih.gov These studies indicate that Calycosin-7-O-glucoside can improve cell viability and reduce oxidative damage by activating the SIRT1/FOXO1/PGC-1α signaling pathway. nih.govnih.gov While these findings on related compounds are promising, dedicated research is required to determine if this compound possesses similar protective mechanisms against oxidative stress-induced cellular damage.
Modulation of Neuronal Cell Health Parameters
The modulation of neuronal cell health is a critical area of investigation for potential therapeutic agents targeting neurodegenerative diseases. Preclinical studies on isoflavone glucosides have explored their neuroprotective effects. For example, research on Luteolin-7-O-glucoside has shown protective effects against 6-hydroxydopamine (6-OHDA)-induced damage in SH-SY5Y cells, a common in vitro model for Parkinson's disease. nih.govmdpi.com In these studies, Luteolin-7-O-glucoside was observed to prevent mitochondrial membrane depolarization, decrease caspase-3 activity (a marker for apoptosis), and inhibit nuclear fragmentation. nih.govmdpi.com
Furthermore, Calycosin-7-O-glucoside has been shown to attenuate neuronal damage in models of cerebral ischemia-reperfusion. nih.govnih.gov It has been found to reduce infarct volume and histological damage in animal models and protect cultured brain microvascular endothelial cells from cell death under oxygen-glucose deprivation conditions. nih.govfrontiersin.org The proposed mechanisms involve the regulation of the nitric oxide/caveolin-1/matrix metalloproteinases pathway. nih.govfrontiersin.org Although these studies on related compounds suggest a potential for isoflavone glucosides in neuroprotection, direct evidence for this compound's effects on neuronal cell health parameters is currently lacking in the scientific literature.
Immunomodulatory Effects (Pre-clinical Models)
The immune system plays a complex role in various diseases, and compounds with immunomodulatory properties are of significant interest. It is important to distinguish this compound from Cladribine, a synthetic deoxyadenosine (B7792050) analogue with known immunomodulatory and cytotoxic effects used in the treatment of multiple sclerosis and certain leukemias. mdpi.comnih.govnih.gov
Preclinical studies on Cladribine have demonstrated its ability to decrease the proliferation and induce apoptosis of lymphocytes, as well as impair the activation of classical monocytes. mdpi.comnih.govnih.gov However, there is a lack of specific preclinical studies investigating the immunomodulatory effects of this compound. Research on the broader class of isoflavones from sources like soybean has indicated potential immunomodulatory activities, but these findings are not specific to this compound and require further investigation to determine any direct relevance. mdpi.com
Cytoskeleton Reorganization and Endothelial Protection Pathways
The integrity of the endothelial cytoskeleton is crucial for maintaining vascular barrier function, and its disruption is implicated in various pathological conditions. Research into the effects of isoflavone glucosides on endothelial cells has provided some insights into potential protective mechanisms. One study on Calycosin-7-O-glucoside, a structurally similar compound, investigated its effects on cytoskeleton reorganization in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This study, although one publication on the topic was later retracted, suggested that Calycosin-7-O-glucoside could protect against LPS-induced endothelial injury by suppressing the Rho/ROCK pathway and regulating the AKT pathway, thereby neutralizing actomyosin (B1167339) contraction and vinculin protein aggregation. nih.govnih.govresearchgate.net
Another study on 6-hydroxykaempferol (B1588450) 3,6-di-O-glucoside-7-O-glucuronide from Safflower demonstrated protective effects against endothelial injury induced by oxygen-glucose deprivation/reoxygenation. frontiersin.org The mechanism was linked to the regulation of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB). frontiersin.org While these studies on related glycosides highlight potential pathways for endothelial protection, direct preclinical data on the role of this compound in cytoskeleton reorganization and endothelial protection is not currently available.
Structure Activity Relationship Sar Studies of Cladrin 7 O Glucoside and Its Derivatives
Influence of Glycosylation and Substituent Modifications on Biological Activity
The presence and nature of a glycosidic moiety are critical determinants of a flavonoid's or isoflavone's biological profile, affecting its solubility, stability, and interaction with biological targets. nih.govresearchgate.net
Glycosylation: The attachment of a sugar unit, such as glucose at the 7-position of the cladrin aglycone, significantly impacts its physicochemical properties. Glycosylation generally increases water solubility and chemical stability compared to the aglycone. researchgate.netresearchgate.net However, this modification can have a variable effect on biological activity. In many cases, the aglycone (the non-sugar part) is the active form of the molecule, and the glycoside is considered a prodrug. For instance, studies on flavone (B191248) glycosides like apigenin-7-O-glucoside and luteolin-7-O-glucoside have shown that the aglycones (apigenin and luteolin) exhibit stronger anti-inflammatory activity. nih.gov The glycoside must often be hydrolyzed in the body to release the active aglycone, a process that can influence its bioavailability and mechanism of action. semanticscholar.org The C-O glycosidic bond in Cladrin-7-O-glucoside can be susceptible to hydrolysis, which may release the aglycone, cladrin. semanticscholar.org In contrast, C-glycosyl flavonoids, which feature a more stable C-C bond between the sugar and the aglycone, often exhibit different and sometimes superior biological activities compared to their O-glycosyl counterparts. researchgate.netsemanticscholar.org
Substituent Modifications: The isoflavone (B191592) core of cladrin possesses specific methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups that are crucial for its activity. The arrangement of these groups dictates the molecule's electronic properties and its ability to form hydrogen bonds or other interactions with target proteins.
Hydroxyl Groups: The position and number of hydroxyl groups on the flavonoid skeleton are known to be critical for activities like antioxidant and enzyme inhibition. researchgate.net
Methoxy Groups: The methoxy groups at the 3' and 4' positions of this compound influence its lipophilicity and metabolic stability. Methylation of hydroxyl groups can alter the interaction with target sites and may protect the molecule from rapid metabolic degradation. Studies on other flavonoids have shown that O-methylation can significantly impact inhibitory activities against enzymes like BACE1. nih.gov
Modifying these substituents offers a strategy to modulate the biological activity. For example, creating derivatives by altering the glycosyl unit (e.g., using rhamnose or arabinose instead of glucose) or changing the substitution pattern on the isoflavone rings could lead to compounds with improved pharmacological profiles. frontiersin.org The acidity of the hydroxyl groups influences the ease of glycosylation, with the 7-OH group being one of the most reactive. frontiersin.org
Correlation Between Structural Motifs and Molecular Interactions
The three-dimensional structure of this compound and its constituent motifs determine how it interacts with biological macromolecules like enzymes and receptors. The core structure of flavonoids consists of two benzene (B151609) rings (A and B) linked by a heterocyclic pyran or pyrone ring (C). nih.govmdpi.com
Key structural motifs in this compound that influence molecular interactions include:
The 7-O-Glucoside Moiety: This bulky, hydrophilic group is a primary site for molecular interactions. The hydroxyl groups on the glucose can act as hydrogen bond donors and acceptors, forming strong connections with amino acid residues in a protein's binding pocket. nih.gov However, its size can also cause steric hindrance, potentially preventing the isoflavone core from accessing a buried active site. researchgate.net
The A and B Rings: These aromatic rings are capable of forming non-covalent interactions such as π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding site. mdpi.com
Computational Approaches in SAR: Molecular Docking and Dynamics Simulations
Computational methods are powerful tools for investigating the interactions between a small molecule like this compound and its potential protein targets at an atomic level. escholarship.org These in silico techniques provide insights that are complementary to experimental data and can guide the design of more effective derivatives.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. ufms.br The process involves sampling a large number of possible conformations and scoring them based on binding energy, which estimates the binding affinity. nih.gov For flavonoid glucosides, docking studies have been used to identify key interactions and rationalize observed biological activities. For instance, docking of luteolin-7-O-glucoside into the active site of the DNMT3 protein revealed a high binding affinity, suggesting it as a potential inhibitor. maxapress.com Similarly, apigenin-7-O-glucoside showed a high binding affinity for alpha-amylase and alpha-glucosidase, key enzymes in diabetes. nih.gov These studies typically reveal that hydrogen bonds and hydrophobic interactions are the primary forces driving the complex formation. nih.govmdpi.com
The table below summarizes molecular docking results for related flavonoid-7-O-glucosides against various protein targets, illustrating the type of data generated from such studies.
| Compound | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Luteolin-7-O-glucoside | Acetylcholinesterase | -8.31 (Glide score) | Not specified | mdpi.com |
| Luteolin-7-O-glucoside | DNMT3 | -10.3 (XP GScore) | Not specified | maxapress.com |
| Apigenin-7-O-glucoside | Alpha-amylase | -45.02 (MM/GBSA) | Not specified | nih.gov |
| Apigenin-7-O-glucoside | Alpha-glucosidase | -38.28 (MM/GBSA) | Not specified | nih.gov |
| Loganin (an iridoid glucoside) | Aldose Reductase | -6.7 | Phe123, His111, Trp21 | nih.gov |
| 7-O-galloyl-D-sedoheptulose | Aldose Reductase | -7.5 | Tyr49, His111, Trp112 | nih.gov |
Note: Different scoring functions (e.g., Glide score, XP GScore, MM/GBSA) are used across studies and are not directly comparable.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time. escholarship.orgmdpi.com By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. libretexts.org MD simulations of luteolin-7-O-glucoside with the DNMT3 protein showed that the compound maintains a stable interaction throughout the simulation period, reinforcing the docking results. maxapress.com Such simulations are crucial for validating docking predictions and understanding the dynamic nature of molecular recognition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the biological activity of a group of compounds are dependent on the changes in their molecular features. imist.ma
The process of developing a QSAR model involves several key steps:
Data Set Collection: A series of structurally related compounds, such as derivatives of this compound, with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is compiled. imist.mamdpi.com
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, and electronic properties. mdpi.com
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed biological activity. mdpi.comconicet.gov.ar
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. mdpi.com
For flavonoids, QSAR models have been successfully developed to predict various biological properties, including α-glucosidase inhibition and antioxidant activity. mdpi.comimist.ma For example, a 2D-MLR-QSAR model for dietary flavonoids' α-glucosidase inhibitory activity showed a high correlation (R² = 0.9273), indicating a good fit and predictive ability. mdpi.com Such models can identify which molecular descriptors are most important for a given activity. This information provides valuable insights into the mechanism of action and can guide the rational design of new derivatives of this compound with enhanced potency. By predicting the activity of virtual compounds before synthesis, QSAR can significantly reduce the cost and time involved in drug discovery. mdpi.com
Pre Clinical Pharmacokinetic and Metabolic Profile Analysis Non Human Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The journey of an orally administered compound through the body is a complex process. For isoflavone (B191592) glycosides like Cladrin-7-O-glucoside, this journey begins in the gastrointestinal tract and involves several metabolic transformations that dictate its ultimate bioavailability and distribution to various tissues.
The bioavailability of isoflavones is significantly influenced by their chemical form, particularly whether they are in their glycoside or aglycone state. Generally, isoflavone glycosides are not readily absorbed in their intact form due to their hydrophilic nature. d-nb.info Hydrolysis of the glycosidic bond to release the aglycone is a crucial prerequisite for absorption. d-nb.infotandfonline.com This process can begin in the small intestine, catalyzed by intestinal β-glucosidase enzymes like lactase phlorizin (B1677692) hydrolase (LPH) and cytosolic β-glucosidase (CBG), or it can be carried out by the gut microbiota in the colon. d-nb.infotandfonline.com
Studies in aged male Fischer-344 rats have shown that the bioavailability of isoflavones can be significantly affected by whether they are administered as aglycones or glucosides. For instance, the bioavailability of genistein (B1671435) was significantly higher when administered as an aglycone (35 ± 9%) compared to its glucoside form (11 ± 3%). nih.gov Conversely, no significant difference in the bioavailability of daidzein (B1669772) was observed between its aglycone and glucoside forms in the same study. nih.gov Given that Cladrin is a dimethoxy derivative of daidzein, its bioavailability might follow a pattern similar to that of daidzein, although specific studies are required for confirmation. Once the aglycone (Cladrin) is absorbed, it enters the systemic circulation.
The table below summarizes the bioavailability of related isoflavones in rats.
| Compound | Form | Bioavailability (%) | Animal Model |
| Genistein | Aglycone | 35 ± 9 | Aged Male F-344 Rats |
| Genistein | Glucoside | 11 ± 3 | Aged Male F-344 Rats |
| Daidzein | Aglycone | Not Significantly Different | Aged Male F-344 Rats |
| Daidzein | Glucoside | Not Significantly Different | Aged Male F-344 Rats |
| Glycitein | Aglycone | 8 ± 3 | Aged Male F-344 Rats |
| Glycitein | Glucoside | 21 ± 10 | Aged Male F-344 Rats |
Data sourced from a study on aged male Fischer-344 rats. nih.gov
Following absorption, the distribution of isoflavones and their metabolites to various tissues is a key determinant of their biological activity. Studies on related isoflavones provide insights into the potential tissue distribution of Cladrin. For example, a study on the isoflavone medicarpin (B1676140) in female rats revealed that the compound is highly distributed in body tissues, with the highest concentrations found in the liver, followed by the bone marrow. researchgate.net Minimal excretion through urine or feces suggested significant tissue deposition. researchgate.net
Another study investigating the tissue distribution of the resveratrol (B1683913) metabolite 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats showed broad distribution to various organs. Six hours after oral administration, HMPA and its conjugates were detected in the kidneys, liver, thoracic aorta, heart, soleus muscle, and lungs, with the highest concentrations in the kidneys and liver. nih.gov While not a direct analogue, this data for a polyphenol metabolite suggests that once absorbed and metabolized, isoflavone derivatives can reach various target tissues throughout the body. The distribution of anthocyanins, another class of flavonoids, has also been studied, with detection in the kidney, liver, heart, lung, and brain of animal models. udl.cat
The metabolic transformation of this compound is expected to follow the general pathways established for other isoflavone glucosides.
Hydrolysis: The initial and most critical metabolic step is the hydrolysis of the 7-O-glucoside linkage. This deglycosylation reaction releases the aglycone, Cladrin. This process is primarily carried out by intestinal enzymes and the gut microbiota. d-nb.infotandfonline.com Studies have shown that for isoflavone glucosides like daidzin, hydrolysis is essential for absorption. d-nb.info
Conjugation: After the aglycone is absorbed, it undergoes extensive phase II metabolism, primarily in the intestinal epithelial cells and the liver. tandfonline.com The main conjugation reactions are glucuronidation and sulfation. tandfonline.comnih.gov For the related isoflavones genistein and daidzein, glucuronide conjugates are the predominant forms found in circulating blood, with much lower levels of sulfates and the free aglycone. nih.gov UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for glucuronidation, while sulfotransferases (SULTs) catalyze sulfation. nih.gov In vitro studies have shown that for genistein and daidzein, 7-O-glucuronides are the major metabolites. d-nb.info Given the structural similarities, Cladrin is likely to be similarly metabolized into Cladrin-7-O-glucuronide and sulfate (B86663) conjugates.
The general metabolic pathway is illustrated below:
This compound → (Hydrolysis in Intestine) → Cladrin (Aglycone) → (Absorption) → Cladrin Glucuronides and Sulfates (in Liver and other tissues)
Role of Gut Microbiota in Biotransformation of Isoflavonoids
The gut microbiota plays a pivotal role in the biotransformation and bioavailability of isoflavonoids. tandfonline.commdpi.com While intestinal enzymes can hydrolyze isoflavone glucosides, the microbial communities residing in the colon are a major site of this activity. d-nb.info
For many individuals, the gut microbiota further metabolizes the aglycones released from isoflavone glucosides into other bioactive compounds. researchgate.netasm.org A well-known example is the conversion of daidzein to equol (B1671563), a metabolite with greater estrogenic activity than its precursor. mdpi.comresearchgate.netnih.gov This conversion is carried out by specific gut bacteria, and not all individuals possess the necessary microbes to perform this transformation. asm.org The bacteria responsible for daidzein metabolism include species from the Coriobacteriia class, such as Adlercreutzia equolifaciens, Eggerthella spp., and Slackia isoflavoniconvertens. tandfonline.comnih.gov
The biotransformation of daidzein by gut microbiota involves several steps, including reduction to dihydrodaidzein (B191008) (DHD) and subsequent conversion to equol or O-desmethylangolensin (O-DMA). tandfonline.comresearchgate.net Given that Cladrin is a dimethoxydaidzein, it is plausible that it could also be a substrate for gut microbial enzymes, potentially leading to the formation of novel metabolites. The presence and activity of specific bacterial strains within the gut would be a determining factor in the metabolic fate of Cladrin. For instance, a study on cyanidin-3-glucoside administration in mice showed significant changes in the gut microbiota's composition and metabolic profile, highlighting the intricate interaction between flavonoids and gut bacteria. nih.govmdpi.com
Analytical Methodologies for Cladrin 7 O Glucoside Quantification and Detection
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are the cornerstone for the separation and quantitative analysis of Cladrin-7-O-glucoside. By separating the compound from a complex mixture, these methods allow for its precise measurement.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of flavonoid glucosides. For compounds similar to this compound, such as other isoflavone (B191592) glucosides, reversed-phase HPLC (RP-HPLC) is typically employed. nih.gov These methods often utilize a C18 column for separation. nih.gov The mobile phase commonly consists of a mixture of an aqueous solvent (often with an acid modifier like acetic or formic acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govkoreascience.kr Detection is frequently carried out using a Diode Array Detector (DAD), which allows for the monitoring of specific wavelengths—for flavonoid glucosides, this is often in the UV range of 254 nm to 345 nm. nih.govkoreascience.kr
Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. koreascience.kr Key validation parameters include linearity, which confirms a proportional relationship between concentration and detector response over a certain range, and accuracy, which measures how close the experimental value is to the true value. koreascience.kr Precision, expressed as the relative standard deviation (RSD), indicates the repeatability of the method. koreascience.kr The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. koreascience.kr For example, a validated HPLC/DAD method for 6-hydroxyluteolin (B91113) 7-O-glucoside demonstrated excellent linearity (r² = 1.0000), high accuracy (96.2-101.4%), and precision (RSD ≤ 0.27%). koreascience.kr
| Parameter | HPLC Conditions for Flavonoid Glucoside Analysis | Source |
| Column | Polaris C18 (250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol:Water (30:70) | nih.gov |
| Acetonitrile and 0.5% acetic acid in water (gradient) | koreascience.kr | |
| Flow Rate | 1.0 mL/min | nih.govkoreascience.kr |
| Detection | UV at 254 nm | nih.gov |
| DAD at 345 nm | koreascience.kr | |
| Column Temp. | 25°C | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and lower solvent consumption. science.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm). science.gov UPLC systems operate at higher pressures to push the mobile phase through the densely packed column.
For the analysis of this compound and related isoflavones, UPLC is often coupled with mass spectrometry. nih.govmdpi.com A UPLC method used in a metabolomics study that identified this compound utilized an ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm × 100 mm). nih.gov The separation was achieved using a gradient elution with a mobile phase consisting of acetonitrile and water, at a flow rate of 300 µl per minute. nih.gov The shorter run times associated with UPLC are highly advantageous; for instance, a UPLC-MS/MS method for cladrin achieved a run time of just 2.5 minutes. nih.gov
| Parameter | UPLC Conditions for Flavonoid Analysis | Source |
| System | UltiMate 3000 | mdpi.com |
| Column | ACQUITY UPLC BEH Amide (1.7 µm, 2.1 mm x 100 mm) | nih.gov |
| Mobile Phase | Acetonitrile and 0.1% formic acid | nih.gov |
| Gradient of mobile phase B (unspecified) from 85-65% | nih.gov | |
| Flow Rate | 0.60 mL/min | nih.gov |
| 300 µL/min | nih.gov | |
| Run Time | 2.50 min | nih.gov |
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective tool for the quantification and structural identification of compounds like this compound, even at very low concentrations in complex mixtures. nih.govnih.gov This technique combines the separation power of HPLC or UPLC with the mass-analyzing capability of a mass spectrometer. nih.gov
In LC-MS/MS, after the analyte is separated by the LC column, it enters the mass spectrometer's ion source, where it is ionized. Electrospray ionization (ESI) is a common technique used for this purpose and can be operated in either positive or negative ion mode, depending on which provides a stronger signal for the target compound. mdpi.comnih.gov
The power of tandem mass spectrometry lies in its use of multiple stages of mass analysis. In a technique like Multiple Reaction Monitoring (MRM), a specific parent ion (precursor ion) corresponding to the molecular weight of the target analyte is selected in the first mass analyzer. mdpi.com This ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second mass analyzer. mdpi.commdpi.com This precursor-to-product ion transition is highly specific to the compound of interest, significantly reducing background noise and improving detection limits. mdpi.com For example, an HPLC-MS method for calycosin-7-O-beta-D-glucoside in rat plasma achieved a lower limit of quantification of 0.55 ng/mL. nih.gov The identification of compounds can be confirmed by comparing their fragmentation patterns with those of known standards or literature data. mdpi.com
| Parameter | LC-MS/MS Conditions for Flavonoid Glucoside Analysis | Source |
| Ionization | Electrospray Ionization (ESI) | nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Negative Selective Ion Monitoring (SIM) | nih.gov | |
| Sensitivity (LLOQ) | 0.55 ng/mL (for calycosin-7-O-beta-D-glucoside) | nih.gov |
| 0.20 µg/L (for cladrin) | nih.gov | |
| Linearity (r²) | >0.99 | nih.govnih.gov |
Sample Preparation Techniques for Complex Biological and Botanical Matrices
Effective sample preparation is a critical prerequisite for accurate chromatographic analysis, as it aims to extract the target analyte from the sample matrix and remove interfering substances. researchgate.netfrontiersin.org The choice of technique depends heavily on the nature of the sample (e.g., plant tissue, plasma, urine) and the analytical method to be used.
For botanical matrices, such as plant roots or stems, the initial step often involves drying and powdering the material to increase the surface area for extraction. semmelweis.hu A common extraction method involves using a solvent system, such as 70% methanol, often aided by techniques like ultrasonic baths to enhance extraction efficiency. semmelweis.hu Another described method for flavonoids involves extraction with a pre-cooled mixture of methanol, acetic acid, and water. nih.gov After extraction, the resulting solution is typically filtered, often through a 0.22 µm membrane, to remove particulate matter before injection into the LC system. nih.gov
For biological matrices like plasma, which are rich in proteins and other potential interferences, more rigorous cleanup is required. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.govresearchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent while interferences are washed away. The purified analyte is then eluted with a different solvent. This not only cleans the sample but can also concentrate the analyte, improving detection limits. nih.gov
Quality Control and Standardization of Plant Extracts Containing this compound
The chemical composition of plant extracts can vary significantly due to factors like geographical origin, harvest time, and processing methods. frontiersin.org Therefore, quality control and standardization are vital to ensure the consistency, efficacy, and safety of herbal products containing this compound.
Standardization of a plant extract involves establishing reproducible quality by ensuring a minimum amount of one or more active or marker compounds. who.int This requires the use of validated analytical methods, such as the HPLC or UPLC-MS/MS techniques described previously, to quantify the concentration of this compound. nih.govfrontiersin.org According to the World Health Organization (WHO) guidelines for medicinal plant materials, quality control encompasses a range of tests, including macroscopic and microscopic examination, determination of foreign matter, and chromatographic profiling. who.int
A comprehensive approach to quality control, as outlined in the ConPhyMP guidelines, involves detailed reporting of the plant material and the extraction process. frontiersin.org This includes specifying the solvent used, the drug-to-solvent ratio, the extraction method (e.g., maceration, percolation), and any subsequent processing steps. frontiersin.org By implementing robust analytical methods and thorough quality control procedures, a consistent phytochemical profile of extracts containing this compound can be maintained. frontiersin.org
Future Directions and Emerging Research Avenues for Cladrin 7 O Glucoside
Elucidation of Undiscovered Molecular Targets and Signaling Pathways
A primary objective for future research is the comprehensive identification of the molecular targets and signaling cascades modulated by Cladrin-7-O-glucoside. While flavonoids, as a class, are known to interact with a multitude of cellular pathways, the specific activities of this compound are not well-defined. nih.govresearchgate.net Research on related flavonoids suggests several potential pathways that warrant investigation.
For instance, many flavonoids play a pivotal role in regulating key bone remodeling signaling pathways, including the Wnt/β-catenin, bone morphogenetic protein (BMP)/TGF-β, and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net Studies on compounds like icariin, hesperetin, and baicalein (B1667712) have demonstrated their ability to stimulate osteogenic differentiation and inhibit osteoclastogenesis by modulating these cascades. nih.gov Similarly, the anti-inflammatory effects of other flavonoid glucosides, such as Luteolin-7-O-glucoside, have been linked to the JAK1/STAT6/SOCS1 pathway. phcog.com Cyanidin-3-O-glucoside has been shown to induce apoptosis in cancer cells through ROS-mediated activation of MAPK, STAT3, and NF-κB signaling pathways. mdpi.com Given that the aglycone, cladrin, is known to influence the expression of osteogenic genes, it is plausible that this compound exerts its effects through similar or related mechanisms. researchgate.net
Future studies should employ target deconvolution techniques, such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA), to pull down and identify direct binding partners. This will help to clarify whether its effects are mediated through established flavonoid targets or novel, undiscovered proteins.
Table 1: Potential Signaling Pathways for Investigation Based on Related Flavonoids
| Signaling Pathway | Associated Flavonoid Example | Reported Biological Effect | Reference |
|---|---|---|---|
| Wnt/β-catenin | Icariin, Hesperidin, Baicalein | Stimulation of osteogenic differentiation | nih.gov |
| BMP/TGF-β | Nobiletin, Myricetin, Kaempferol | Stimulation of osteogenic differentiation | nih.gov |
| MAPK | Hesperetin, Cyanidin-3-O-glucoside | Inhibition of osteoclastogenesis, Induction of apoptosis | nih.govmdpi.com |
| NF-κB | Icariin, Cyanidin-3-O-glucoside | Inhibition of osteoclastogenesis, Induction of apoptosis | nih.govmdpi.com |
| JAK1/STAT6/SOCS1 | Luteolin-7-O-glucoside | Inhibition of inflammatory response | phcog.com |
Investigation of Epigenetic Modulatory Capacities
The ability of natural compounds to induce epigenetic changes is a burgeoning field of research, offering a new lens through which to view their therapeutic potential. Phenolic compounds, including flavonoids, can modulate gene expression by influencing epigenetic mechanisms such as DNA methylation, histone modification, and non-coding RNA expression. mdpi.comfrontiersin.orgnih.gov
Flavonoids like epigallocatechin gallate (EGCG), curcumin, and genistein (B1671435) are known to inhibit DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), or to modulate histone acetyltransferases (HATs). mdpi.comfrontiersin.org For example, a recent study using molecular docking suggested that Luteolin-7-O-glucoside is a promising candidate inhibitor of the DNMT3 protein, a key enzyme responsible for de novo DNA methylation. maxapress.com This finding is particularly relevant as it demonstrates that a flavonoid-O-glucoside can directly interact with epigenetic machinery.
Future investigations should assess whether this compound can alter the global DNA methylation landscape or specific histone marks (e.g., H3K4me3, H3K9ac) in relevant cell models. Such studies could reveal its potential to reactivate silenced tumor suppressor genes or modulate inflammatory gene expression programs, opening up new therapeutic hypotheses.
Table 2: Epigenetic Activities of Selected Flavonoids
| Flavonoid | Epigenetic Target/Mechanism | Potential Outcome | Reference |
|---|---|---|---|
| Epigallocatechin gallate (EGCG) | Inhibition of DNMTs, modulation of HATs/HDACs | Modulation of gene expression | mdpi.comfrontiersin.org |
| Curcumin | Inhibition of HATs, suppression of NF-κB p65 acetylation | Regulation of anti-inflammatory response | mdpi.com |
| Genistein | Activation of HATs, regulation of miRNA | Modulation of gene expression | mdpi.com |
| Resveratrol (B1683913) | Activation of Sirtuins (SIRT1) | Control of inflammation | mdpi.com |
| Luteolin-7-O-glucoside | Potential inhibition of DNMT3 | Modulation of DNA methylation-dependent gene expression | maxapress.com |
Development of Advanced Delivery Systems for Enhanced Pre-clinical Efficacy
A significant hurdle for the clinical translation of many flavonoids is their low systemic bioavailability, which is often associated with poor absorption and rapid metabolism. nih.govresearchgate.net Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations. preprints.org Technologies such as liposomes, nanoparticles, micelles, and biomaterial scaffolds are being developed to enhance the solubility, stability, and targeted delivery of therapeutic agents. nih.govpreprints.orgmdpi.com
For this compound, future research should focus on formulating the compound within various nanocarriers. Encapsulation within solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) could improve its oral bioavailability and protect it from enzymatic degradation. mdpi.com Liposomal formulations could enhance circulation time and allow for passive or active targeting to specific tissues, such as bone or tumors. preprints.orgmdpi.com The development of these advanced formulations is a critical step to enable robust pre-clinical studies by ensuring that therapeutically relevant concentrations of the compound reach the target site. mordorintelligence.com
Computational Drug Discovery and Rational Design Efforts for Analog Development
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govsilicos-it.bemdpi.com These computational approaches can be broadly categorized as structure-based and ligand-based methods. nih.govscielo.org.mx For this compound, CADD offers a powerful platform for designing analogs with improved potency, selectivity, or pharmacokinetic properties.
Future efforts should involve building a Quantitative Structure-Activity Relationship (QSAR) model based on this compound and a library of synthesized derivatives. silicos-it.bemdpi.com This can help identify the key structural features essential for its biological activity. Furthermore, if a direct molecular target is identified (as per Section 8.1), structure-based drug design techniques like molecular docking and molecular dynamics simulations can be employed. researchgate.net These simulations can predict the binding pose and affinity of new analogs within the target's active site, guiding the rational design of molecules with enhanced interactions. scielo.org.mxresearchgate.net This in silico screening process can significantly reduce the time and cost associated with synthesizing and testing large numbers of new compounds. nih.gov
Integration with Multi-Omics Approaches in Systems Biology Research
To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems biology perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes induced by a compound within a biological system. thermofisher.comnih.govnih.gov
Applying a multi-omics strategy to cells or animal models treated with this compound would be highly informative. Transcriptomics (RNA-seq) could reveal the full spectrum of gene expression changes, while proteomics would identify alterations in protein abundance and post-translational modifications. Metabolomics could uncover shifts in metabolic pathways, providing a functional readout of the compound's cellular impact. Integrating these diverse datasets can help construct a detailed map of the compound's mechanism of action, identify novel biomarkers of its activity, and reveal unexpected off-target effects. thermofisher.comnih.govfrontiersin.org This approach is particularly valuable for natural products, which often have complex, multi-targeted effects that are difficult to elucidate using traditional methods. frontiersin.org
Q & A
Basic Research Questions
Q. What are the validated methods for isolating Cladrin-7-O-glucoside from natural matrices?
- Methodology : Use solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic purification. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended for isolation. Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
- Key Considerations : Optimize solvent polarity to minimize co-extraction of structurally similar flavonoids. Include internal standards (e.g., luteolin-7-O-glucoside) for quantification during isolation .
Q. How can researchers quantify this compound in complex plant extracts?
- Methodology : Employ ultra-high-performance liquid chromatography coupled with diode-array detection (UHPLC-DAD) or tandem mass spectrometry (LC-MS/MS). Calibrate using certified reference materials (CRMs) of structurally analogous compounds (e.g., luteolin-7-O-glucoside) if Cladrin-specific CRMs are unavailable .
- Validation : Perform spike-and-recovery experiments to assess matrix effects. Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios ≥3 and ≥10, respectively .
Advanced Research Questions
Q. How does the 7-O-glycosylation position influence this compound’s metabolic stability compared to other glycosylation patterns?
- Experimental Design : Compare hydrolysis rates in simulated intestinal fluid (SIF) and human jejunal perfusion models (as in hesperetin-7-O-glucoside studies). Use brush border membrane vesicles to isolate enzymatic activity. Monitor metabolites via LC-MS/MS .
- Data Interpretation : Glycosylation at the 7-O position typically resists pancreatic enzymes but is susceptible to brush border β-glucosidases. Contrast with 3-O or 5-O glycosides, which may exhibit delayed hydrolysis .
Q. How can contradictory reports on this compound’s antioxidant efficacy be resolved?
- Methodology : Standardize assay conditions (e.g., oxygen radical absorbance capacity (ORAC) vs. DPPH assays) and control for pH, temperature, and solvent polarity. Use in vivo models (e.g., C. elegans oxidative stress assays) to validate in vitro findings .
- Critical Analysis : Evaluate whether discrepancies arise from differences in aglycone release rates or matrix interference. Perform meta-analyses of published data to identify confounding variables .
Q. What computational strategies predict this compound’s interactions with cytochrome P450 enzymes?
- Approach : Use molecular docking software (e.g., AutoDock Vina) to model binding affinities to CYP3A4 or CYP2C9 isoforms. Validate predictions with in vitro microsomal stability assays. Cross-reference with structurally similar compounds (e.g., apigenin-7-O-glucoside) to infer metabolic pathways .
- Data Integration : Combine quantitative structure-activity relationship (QSAR) models with pharmacokinetic data to predict first-pass metabolism and potential drug interactions .
Methodological Notes
- Structural Confirmation : For novel derivatives, use high-resolution MS (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to assign glycosidic linkages and aglycone stereochemistry .
- In Vivo Studies : Design crossover trials with washout periods (as in hesperetin-7-O-glucoside perfusion studies) to minimize inter-individual variability .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and chromatograms in public repositories (e.g., MetaboLights) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
